Substrate Specificity of PigF O-Methyltransferase: Quantitative Comparison with 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is the obligate substrate for the PigF O-methyltransferase, which catalyzes the final step in MBC biosynthesis. The enzyme exhibits strict substrate specificity for the 4-hydroxy group of HBC; 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is not a substrate for this enzyme but is the product. This unidirectional enzymatic conversion is defined in the KEGG reaction R11670 [1]. The reaction has been validated in multiple studies, including the characterization of PigF from Serratia and Hahella chejuensis [2].
| Evidence Dimension | Substrate recognition by PigF O-methyltransferase |
|---|---|
| Target Compound Data | 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is the substrate; conversion to MBC occurs |
| Comparator Or Baseline | 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is the product; it does not serve as a substrate for PigF |
| Quantified Difference | Qualitative substrate/product relationship; no kinetic parameters (Km, kcat) reported in accessible literature |
| Conditions | In vitro enzymatic assay with recombinant PigF protein |
Why This Matters
For users engaged in chemoenzymatic synthesis or biosynthetic pathway engineering, HBC is the only viable substrate for PigF-catalyzed methylation, whereas MBC is the terminal product unsuitable for further enzymatic derivatization at the 4-position.
- [1] KEGG. Reaction R11670: 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde + S-Adenosyl-L-methionine <=> 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde + S-Adenosyl-L-homocysteine. Kyoto Encyclopedia of Genes and Genomes. View Source
- [2] Chawrai SR, Williamson NR, Mahendiran T, Salmond GPC, Leeper FJ. Characterisation of PigC and HapC, the prodigiosin synthetases from Serratia sp. and Hahella chejuensis with potential for biocatalytic production of anticancer agents. Chem Sci. 2012;3:447-454. View Source
